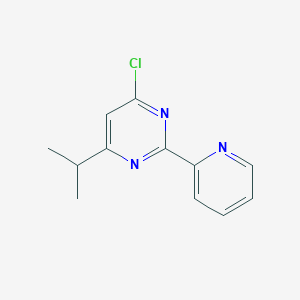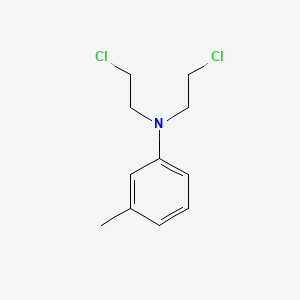![molecular formula C12H10ClN3 B11876992 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine is a heterocyclic compound with the molecular formula C12H9ClN2. This compound belongs to the quinazoline family, which is known for its diverse biological activities and significant pharmacological properties . Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinazoline: Similar structure but lacks the dihydrobenzo ring.
5,6-Dihydrobenzo[h]quinazoline: Lacks the chloro substituent.
4-Aminoquinazoline: Similar core structure but different substituents.
Uniqueness
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine is unique due to the presence of both the chloro substituent and the dihydrobenzo ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H10ClN3 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H10ClN3/c13-12-15-10-8-4-2-1-3-7(8)5-6-9(10)11(14)16-12/h1-4H,5-6H2,(H2,14,15,16) |
Clé InChI |
APNYURNNZIWBPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)



![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)
